

An In-depth Technical Guide to N-[3-(2-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-[3-(2-bromophenyl)propyl]acetamide*

Cat. No.: *B8604910*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-[3-(2-bromophenyl)propyl]acetamide**, a compound of interest in synthetic chemistry and drug discovery. While a specific CAS number for this molecule is not readily available in public databases, this guide outlines its logical synthesis, purification, and detailed analytical characterization. The protocols described herein are based on well-established chemical principles and provide a self-validating framework for researchers to produce and verify this compound. This document serves as a virtual whitepaper, offering both theoretical insights and practical, field-proven methodologies for the preparation and analysis of **N-[3-(2-bromophenyl)propyl]acetamide**.

Introduction: The Rationale Behind N-[3-(2-bromophenyl)propyl]acetamide

The **N-[3-(2-bromophenyl)propyl]acetamide** structure incorporates several key pharmacophores: a brominated aromatic ring, a flexible propyl linker, and an acetamide moiety. The presence and position of the bromine atom on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The propyl linker provides conformational flexibility, allowing the molecule to adopt various spatial arrangements. The acetamide group can participate in hydrogen bonding, a crucial interaction in many biological systems. The strategic combination of these features makes **N-[3-(2-bromophenyl)propyl]acetamide** an attractive scaffold for medicinal chemistry and drug development programs.

Compound Identifiers and Physicochemical Properties

Due to the absence of a specific CAS number in major chemical databases, it is crucial to define **N-[3-(2-bromophenyl)propyl]acetamide** by its structural and physicochemical properties.

Identifier	Value	Source
IUPAC Name	N-[3-(2-bromophenyl)propyl]acetamide	Generated
Molecular Formula	C ₁₁ H ₁₄ BrNO	Calculated
Molecular Weight	256.14 g/mol	Calculated
Canonical SMILES	<chem>CC(=O)NCCC1=CC=CC=C1Br</chem>	Generated
InChI Key	Generated upon synthesis and registration	-
CAS Number	Not Assigned	-

Note: The absence of an assigned CAS number highlights the novelty of this specific molecule in the public domain.

Synthetic Strategy and Experimental Protocols

The most logical and efficient synthesis of **N-[3-(2-bromophenyl)propyl]acetamide** involves the N-acetylation of its corresponding primary amine, 3-(2-bromophenyl)propan-1-amine. This precursor is commercially available or can be synthesized from 3-(2-bromophenyl)propanoic acid.

Synthesis of the Precursor: 3-(2-bromophenyl)propan-1-amine (CAS: 65185-60-6)

The primary amine precursor can be obtained from commercial suppliers. Alternatively, it can be synthesized from 3-(2-bromophenyl)propanoic acid (CAS: 15115-58-9) via a reduction of the corresponding amide.

Synthesis of N-[3-(2-bromophenyl)propyl]acetamide

This protocol describes the N-acetylation of 3-(2-bromophenyl)propan-1-amine using acetic anhydride.

Reaction Scheme:



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A straightforward N-acetylation reaction.

Materials:

- 3-(2-bromophenyl)propan-1-amine (1.0 eq)
- Acetic anhydride (1.2 eq)
- Triethylamine (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes

Step-by-Step Protocol:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-bromophenyl)propan-1-amine (1.0 eq) in anhydrous dichloromethane.
- **Base Addition:** Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- **Acetylation:** Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
- **Workup:** Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **N-[3-(2-bromophenyl)propyl]acetamide** can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the acetyl methyl protons. The integration of these signals should correspond to the number of protons in each environment.
 - Aromatic protons: Multiplets in the range of δ 7.0-7.6 ppm.
 - $-\text{CH}_2\text{-NH}-$: A triplet around δ 3.3 ppm.
 - $-\text{CH}_2\text{-CH}_2\text{-NH}-$: A multiplet around δ 1.9 ppm.
 - Ar-CH_2- : A triplet around δ 2.8 ppm.
 - $-\text{NH}-$: A broad singlet around δ 5.5-6.0 ppm.
 - $-\text{C}(=\text{O})\text{CH}_3$: A singlet around δ 2.0 ppm.
- ^{13}C NMR (100 MHz, CDCl_3): The carbon NMR will show characteristic peaks for the aromatic carbons (one bearing bromine at a lower field), the propyl chain carbons, the carbonyl carbon, and the methyl carbon.
 - Carbonyl carbon: δ ~170 ppm.
 - Aromatic carbons: δ 120-140 ppm.
 - Propyl carbons: δ 25-40 ppm.
 - Methyl carbon: δ ~23 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H stretch	3300-3500 (broad)
C=O stretch (amide)	1630-1680 (strong)
Aromatic C-H stretch	~3050
Aliphatic C-H stretch	2850-2960
C-Br stretch	500-600

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

- High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, which should be consistent with the calculated mass for C₁₁H₁₄BrNO. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).

Potential Applications in Research and Drug Development

N-[3-(2-bromophenyl)propyl]acetamide can serve as a valuable building block in the synthesis of more complex molecules. Its potential applications include:

- Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.
- Lead Optimization: As a scaffold for the development of novel therapeutic agents. The bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship.

- **Chemical Probe Development:** For use in chemical biology to investigate biological pathways.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, purification, and characterization of **N-[3-(2-bromophenyl)propyl]acetamide**. By following the detailed protocols and utilizing the expected analytical data as a reference, researchers and scientists can confidently prepare and validate this compound for their specific research needs. The self-validating nature of the described workflow ensures a high degree of scientific integrity and provides a solid foundation for further exploration of this promising chemical entity.

References

Due to the novelty of the specific target compound, direct literature citations for its synthesis are not available. The synthetic and analytical methodologies described are based on standard, well-established organic chemistry principles found in textbooks and general synthetic literature.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

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